molecular formula C15H18BrNO3 B2376890 3-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide CAS No. 1902938-56-0

3-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide

Katalognummer: B2376890
CAS-Nummer: 1902938-56-0
Molekulargewicht: 340.217
InChI-Schlüssel: CZRRGYHWXXBPCQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide is a synthetic organic compound featuring a benzamide core substituted with a 3-bromophenyl group and an octahydrobenzo[b][1,4]dioxin moiety. The presence of the carboxamide group is a key structural feature, as this functional group is often critical for biological activity and molecular recognition in medicinal chemistry . Compounds based on the 1,4-benzodioxin scaffold, such as the PARP1 inhibitor 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide (IC₅₀ = 5.8 µM), have demonstrated significant value in pharmaceutical research, particularly in the development of anticancer agents . The bromine atom on the benzamide ring serves as a versatile handle for further synthetic modification via cross-coupling reactions, allowing researchers to explore structure-activity relationships and develop novel derivatives. Applications & Research Value: This compound is primarily used in research and development laboratories as a key intermediate or building block for the synthesis of more complex molecules. Its structure makes it a candidate for use in drug discovery projects, particularly those targeting enzyme inhibition. Researchers may employ it in the design and synthesis of potential inhibitors for targets like PARP1, an enzyme critically involved in DNA repair pathways and a validated target in oncology . The saturated octahydrobenzo[b][1,4]dioxin portion may influence the compound's conformational flexibility and pharmacokinetic properties. Notice: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Please handle with care in accordance with all applicable laboratory safety protocols.

Eigenschaften

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-bromobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrNO3/c16-11-3-1-2-10(8-11)15(18)17-12-4-5-13-14(9-12)20-7-6-19-13/h1-3,8,12-14H,4-7,9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRRGYHWXXBPCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1NC(=O)C3=CC(=CC=C3)Br)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide typically involves the following steps:

    Formation of Octahydrobenzo[b][1,4]dioxin: This moiety can be synthesized through a series of hydrogenation and cyclization reactions starting from appropriate precursors such as catechol and ethylene glycol.

    Amidation: The final step involves the coupling of the brominated benzamide with the octahydrobenzo[b][1,4]dioxin moiety under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for bromination and amidation steps, and employing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the benzamide or dioxin moieties.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products Formed

    Substitution: Products depend on the nucleophile used, e.g., 3-amino-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide.

    Oxidation: Oxidized derivatives of the benzamide or dioxin moieties.

    Reduction: Reduced forms of the benzamide or dioxin moieties.

    Hydrolysis: Corresponding carboxylic acid and amine.

Wissenschaftliche Forschungsanwendungen

3-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of 3-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling processes.

    DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-bromo-N-(2,3-dihydrobenzo[1,4]dioxin-6-yl)benzamide
  • 3,4-dichloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
  • 5-bromo-7-nitro-2,3-dihydrobenzo[1,4]dioxine

Uniqueness

3-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide is unique due to its specific structural features, including the bromine atom and the octahydrobenzo[b][1,4]dioxin moiety. These features confer distinct chemical properties and potential biological activities, making it a valuable compound for research and development.

Biologische Aktivität

The compound 3-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide is a derivative of benzamide featuring an octahydrobenzo[b][1,4]dioxin moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in relation to neuropharmacology and receptor interactions. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula for 3-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide is C14H16BrN1O2C_{14}H_{16}BrN_{1}O_{2}, with a molecular weight of approximately 303.19 g/mol. The presence of bromine and the unique dioxin structure contribute to its biological profile.

PropertyValue
Molecular FormulaC₁₄H₁₆BrNO₂
Molecular Weight303.19 g/mol
CAS NumberNot available
SolubilitySoluble in organic solvents
Melting PointNot specified

Receptor Binding Affinity

Research has indicated that compounds similar to 3-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide exhibit significant binding affinities for serotonin receptors, specifically 5-HT1A and 5-HT2A receptors. These receptors are crucial in modulating mood and anxiety disorders.

Study Findings:

In a study evaluating a series of benzoxazole derivatives (which may include analogs of the target compound), it was found that certain derivatives exhibited high affinities for these receptors with Ki values in the nanomolar range. For instance:

  • Compound 8g showed Ki = 17 nM for 5-HT1A and Ki = 0.71 nM for 5-HT2A, indicating potent receptor interaction and potential antidepressant-like effects .

Antidepressant Activity

The antidepressant activity was assessed using established behavioral models such as the Forced Swim Test (FST) and Tail Suspension Test (TST) . These tests measure the immobility time of rodents, which is inversely related to antidepressant activity.

Results:

  • Compounds with structural similarities to 3-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide demonstrated reduced immobility times in both tests, suggesting significant antidepressant-like effects.

Toxicological Profile

Understanding the safety profile is essential for any therapeutic application. While specific toxicity data for this compound is limited, related compounds have been studied for their toxicological effects.

Case Study:

A comprehensive review on 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) highlighted the importance of dose-response modeling in assessing non-mutagenic carcinogens. The methodologies used in this study can be adapted to evaluate the safety profile of new compounds like 3-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via coupling reactions between brominated benzoyl derivatives and octahydrobenzo[b][1,4]dioxin-6-amine. General procedures involve activating carboxylic acids (e.g., using oxalyl chloride or coupling agents like HATU) followed by nucleophilic substitution. Optimization includes adjusting stoichiometry, reaction time (e.g., 12–24 hours), and temperature (e.g., 0°C to room temperature). Catalysts like pyridine or triethylamine improve yields by scavenging HCl .
  • Characterization : Confirm purity via HPLC (retention time comparisons) and structural integrity using 1H^1H-/13C^{13}C-NMR (e.g., aromatic proton shifts at δ 7.2–8.0 ppm) and ESI-MS (m/z matching molecular ion peaks) .

Q. How can researchers validate the structural conformation of this compound?

  • Experimental Design : Employ X-ray crystallography for unambiguous confirmation. Use SHELX programs for structure refinement, leveraging high-resolution data to resolve stereochemistry at the octahydrobenzo-dioxin core. For non-crystalline samples, compare experimental NMR data with computed spectra (DFT methods) .

Q. What preliminary assays are recommended to screen for biological activity?

  • Approach : Conduct enzyme inhibition assays (e.g., kinase or protease targets) and cytotoxicity screens (e.g., MTT assays on cancer cell lines). Use concentrations ranging from 1 nM to 100 µM. Reference compounds with similar benzamide-dioxin scaffolds (e.g., Velsecorat derivatives) as positive controls .

Advanced Research Questions

Q. How can contradictory data between computational predictions and experimental bioactivity be resolved?

  • Analysis Framework :

Reassess docking parameters (e.g., protonation states, solvation effects) using molecular dynamics simulations.

Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).

Check for off-target effects using kinome-wide profiling .

  • Case Study : If a predicted Ca2+^{2+}/calmodulin inhibition (IC50_{50} < 1 µM) is not observed experimentally, revise ligand conformational sampling or test metabolite stability .

Q. What strategies improve metabolic stability without compromising target affinity?

  • Methodology :

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) at the benzamide para-position to reduce oxidative metabolism.
  • In Vitro Models : Use hepatocyte microsomal assays (e.g., human CYP450 isoforms) to identify metabolic hotspots. Compare with in vivo PK studies in rodent models .

Q. How can researchers design SAR studies to elucidate critical pharmacophores?

  • Experimental Design :

Synthesize analogs with systematic substitutions (e.g., bromine replacement with methyl/CF3_3) and measure activity shifts.

Use QSAR models to correlate electronic (Hammett σ) or steric (Taft Es_s) parameters with bioactivity.

Validate key interactions via mutagenesis studies on target proteins .

Q. What advanced techniques resolve ambiguities in stereochemical assignments?

  • Techniques :

  • VCD (Vibrational Circular Dichroism) : Differentiate enantiomers in solution.
  • NOESY NMR : Detect spatial proximities between protons in the octahydro ring system.
  • Synchrotron Crystallography : Achieve sub-Å resolution for chiral centers .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.